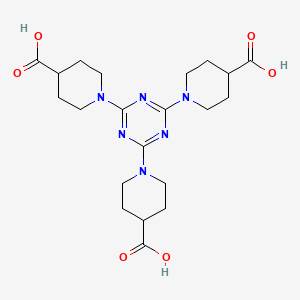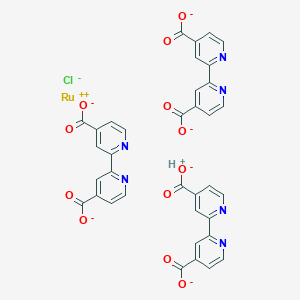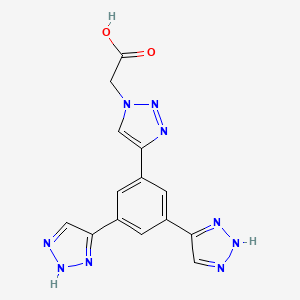
1,1',1''-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) is a complex organic compound featuring a triazine core linked to three piperidine-4-carboxylic acid groups
Preparation Methods
The synthesis of 1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3,5-triazine-2,4,6-triyl chloride.
Reaction with Piperidine-4-carboxylic Acid: The triazine chloride is then reacted with piperidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The triazine core can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or more of the piperidine-4-carboxylic acid groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction.
Scientific Research Applications
1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Biology: The compound is studied for its potential as a drug candidate, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Research is ongoing to explore its use as a therapeutic agent, with studies focusing on its pharmacokinetics and pharmacodynamics.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials, including coatings, adhesives, and nanomaterials.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) can be compared with other triazine-based compounds, such as:
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: This compound features amino groups instead of piperidine-4-carboxylic acid groups, leading to different chemical properties and applications.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Similar to the previous compound, it has aniline groups, which confer unique reactivity and uses.
The uniqueness of 1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) lies in its specific functional groups, which provide distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H30N6O6 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-[4,6-bis(4-carboxypiperidin-1-yl)-1,3,5-triazin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H30N6O6/c28-16(29)13-1-7-25(8-2-13)19-22-20(26-9-3-14(4-10-26)17(30)31)24-21(23-19)27-11-5-15(6-12-27)18(32)33/h13-15H,1-12H2,(H,28,29)(H,30,31)(H,32,33) |
InChI Key |
POXCFYYCPCKGOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=NC(=N2)N3CCC(CC3)C(=O)O)N4CCC(CC4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)
![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)


![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)
![(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927627.png)




![Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11927643.png)
![(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione](/img/structure/B11927649.png)
